Fmoc-D-Val-D-Cit-PAB
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Overview
Description
Fmoc-D-Val-D-Cit-PAB: is a cleavable linker used in antibody-drug conjugation (ADC). This compound combines the amino acids valine and citrulline with a para-aminobenzoic acid moiety. It is widely used in the field of drug delivery and conjugation chemistry due to its ability to facilitate controlled drug release and enhance the stability of the conjugate .
Mechanism of Action
Target of Action
Fmoc-D-Val-D-Cit-PAB is primarily used in the field of antibody-drug conjugates (ADCs) for target-specific payload release . The primary target of this compound is cathepsin B , an enzyme that is only present in the lysosome .
Mode of Action
The compound acts as a cleavable linker in ADCs . It is specifically cleaved by cathepsin B, which results in the release of the ADC payload . This cleavage is a critical step in the compound’s mode of action, as it ensures that the cytotoxic payload is only released within the target cell .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the endocytic pathway . Once the ADC is internalized into the target cell, the compound is cleaved by cathepsin B in the lysosome, leading to the release of the cytotoxic payload .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its superior plasma stability , which is comparable to that of non-cleavable linkers . This stability is crucial for maintaining the compound’s efficacy and safety profile .
Result of Action
The cleavage of this compound by cathepsin B results in the release of the cytotoxic payload within the target cell . This intracellular release of the payload is what allows ADCs to deliver potent cytotoxic agents directly to cancer cells, thereby maximizing therapeutic efficacy while minimizing systemic toxicity .
Action Environment
The action of this compound is influenced by the intracellular environment of the target cell . Specifically, the presence of cathepsin B in the lysosome is a key factor that determines the compound’s efficacy . Furthermore, the compound’s stability in the circulation can be affected by various factors, including the presence of other plasma proteins .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Val-D-Cit-PAB plays a crucial role in biochemical reactions, particularly in the context of ADCs . It interacts with various enzymes and proteins, most notably cathepsin B . This enzyme, present in the lysosome of cells, specifically cleaves the Val-Cit sequence in the linker, enabling controlled release of the conjugated drugs .
Cellular Effects
The effects of this compound on cells are primarily related to its role in ADCs . The compound itself does not directly influence cell function, gene expression, or cellular metabolism. By facilitating the targeted delivery and release of cytotoxic drugs, it indirectly impacts these cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its cleavage by cathepsin B . This cleavage releases the drug attached to the PAB moiety of the linker . The released drug can then interact with its target, leading to changes in gene expression, enzyme inhibition or activation, and other effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time as the ADC circulates in the bloodstream, enters cells, and releases the drug . The compound is designed to be stable in the bloodstream, resisting premature cleavage . Once inside the cell, however, it is rapidly cleaved, leading to drug release .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage, as is typical for most compounds
Metabolic Pathways
This compound is involved in the metabolic pathway of ADCs . After the drug is released, the linker and the antibody part of the ADC may be further metabolized or degraded by the cell .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of ADCs . The ADCs are designed to bind to specific antigens on the surface of target cells, facilitating their uptake .
Subcellular Localization
The subcellular localization of this compound is primarily within the lysosome . This is because the linker is designed to be cleaved by cathepsin B, an enzyme that is located in the lysosome . After cleavage, the drug is released into the cytosol, where it can exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Val-D-Cit-PAB involves several steps. Initially, a solution of Fmoc-Cit-PABOH is prepared in dimethylformamide (DMF) at a concentration of 0.2 M. Piperidine is then added in excess (5.0 equivalents) to the solution and stirred at room temperature. Subsequently, Fmoc-Val-OSu is added to create the desired compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to avoid epimerization and achieve a reliable production method .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Val-D-Cit-PAB undergoes various chemical reactions, including:
Cleavage Reactions: The compound is cleavable by proteases such as cathepsin B, which enables the controlled release of conjugated drugs at target sites.
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Cleavage Reactions: Typically involve the use of proteases like cathepsin B under physiological conditions.
Substitution Reactions: Involve the use of bases such as piperidine to remove the Fmoc protecting group.
Major Products Formed:
Cleavage Reactions: Release of the conjugated drug at the target site.
Substitution Reactions: Formation of deprotected intermediates that can be further functionalized.
Scientific Research Applications
Chemistry: Fmoc-D-Val-D-Cit-PAB is used in the synthesis of antibody-drug conjugates (ADCs), which are crucial for targeted drug delivery systems. The compound’s cleavable linker properties make it ideal for controlled drug release .
Biology: In biological research, this compound is used to study the mechanisms of drug delivery and release within cells. Its ability to be cleaved by specific enzymes allows researchers to investigate the intracellular pathways involved in drug release .
Medicine: this compound is employed in the development of targeted cancer therapies. ADCs containing this compound can selectively deliver cytotoxic agents to cancer cells, minimizing damage to healthy cells .
Industry: The compound is used in the pharmaceutical industry for the production of ADCs. Its stability and cleavable properties make it a valuable component in the manufacturing of targeted therapies .
Comparison with Similar Compounds
Fmoc-Val-Cit-PAB: Another cleavable linker used in ADCs, similar in structure and function to Fmoc-D-Val-D-Cit-PAB.
Fmoc-Phe-Lys (Trt)-PAB: A cleavable linker with a different amino acid sequence, used in ADCs for targeted drug delivery.
Fmoc-Gly3-Val-Cit-PAB: A variant with an additional glycine residue, used for enhanced stability and solubility in ADCs.
Uniqueness: this compound is unique due to its specific combination of valine and citrulline, which provides a balance of stability and cleavability. This makes it particularly effective in targeted drug delivery systems where controlled release is crucial .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALMAZHDNFCDRP-FQLXRVMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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